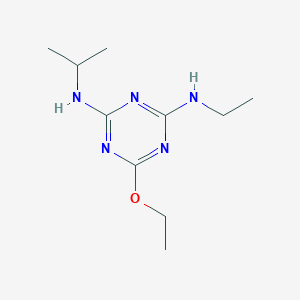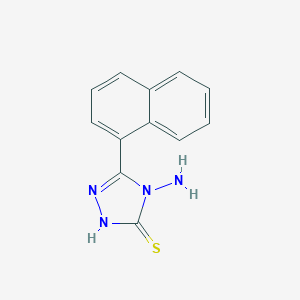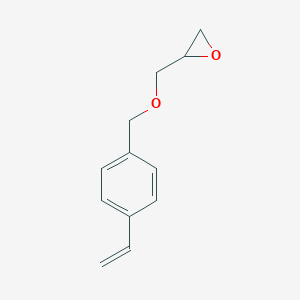
4-Vinylbenzyl glycidyl ether
概要
説明
4-Vinylbenzyl glycidyl ether: is an organic compound with the chemical formula C12H14O2 . It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, chloroform, and ether. This compound is known for its reactivity due to the presence of both vinyl and glycidyl groups, making it a valuable intermediate in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions:
4-Vinylbenzyl glycidyl ether can be synthesized through the reaction of 4-vinylbenzyl chloride with glycidol . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. Sodium hydride is used as a base to deprotonate the glycidol, which then reacts with 4-vinylbenzyl chloride to form the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is conducted in a solvent such as dimethylformamide (DMF) to facilitate the mixing of reactants and to control the reaction temperature. The product is then purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions:
4-Vinylbenzyl glycidyl ether undergoes various types of chemical reactions, including:
Polymerization: The vinyl group can participate in free radical polymerization to form polymers and copolymers.
Epoxide Ring-Opening: The glycidyl group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can undergo substitution reactions at the benzyl position.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Epoxide Ring-Opening: Typically carried out in the presence of a base such as sodium hydroxide or an acid catalyst.
Substitution Reactions: Often involve nucleophiles like sodium azide or potassium cyanide.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and resins.
Epoxide Derivatives: Used in the synthesis of various functionalized compounds.
科学的研究の応用
4-Vinylbenzyl glycidyl ether has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-vinylbenzyl glycidyl ether involves its reactivity due to the presence of both vinyl and glycidyl groups. The vinyl group can undergo polymerization, forming long chains that contribute to the material’s mechanical properties. The glycidyl group can react with nucleophiles, leading to the formation of cross-linked networks that enhance the material’s thermal and chemical resistance .
Molecular Targets and Pathways:
類似化合物との比較
4-Vinylbenzyl chloride: Similar structure but lacks the glycidyl group, making it less reactive in certain applications.
Glycidyl methacrylate: Contains a glycidyl group but has a methacrylate group instead of a vinylbenzyl group, leading to different polymerization behavior.
Vinylbenzyl alcohol: Similar structure but contains a hydroxyl group instead of a glycidyl group, affecting its reactivity and applications.
Uniqueness:
4-Vinylbenzyl glycidyl ether is unique due to the presence of both vinyl and glycidyl groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in the synthesis of advanced materials with tailored properties .
特性
IUPAC Name |
2-[(4-ethenylphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADXFVHUPXKZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474058 | |
| Record name | 4-Vinylbenzyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113538-80-0 | |
| Record name | 4-Vinylbenzyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



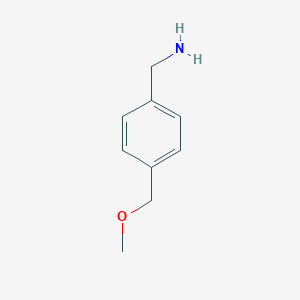
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane](/img/structure/B177251.png)
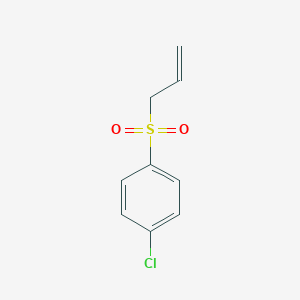
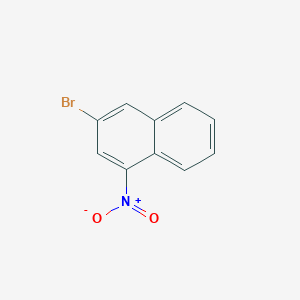
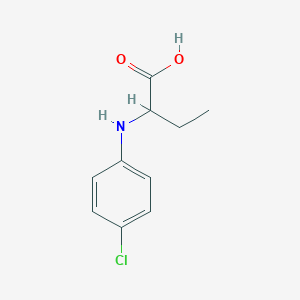
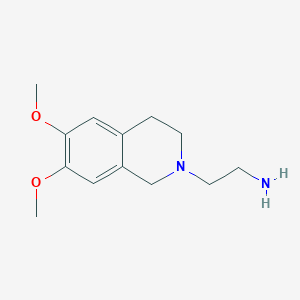
![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)
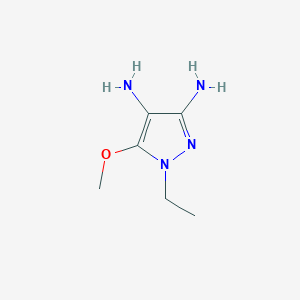
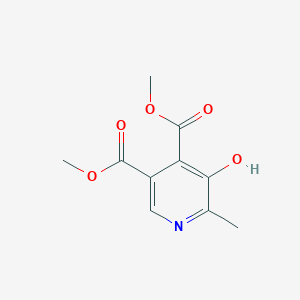
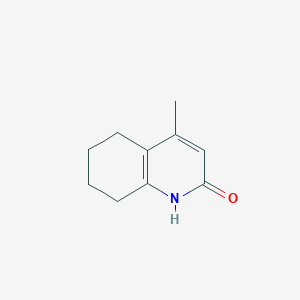
![Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)
